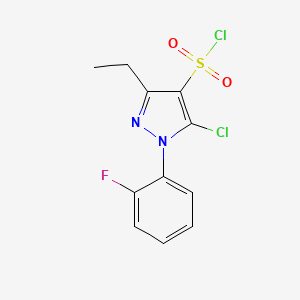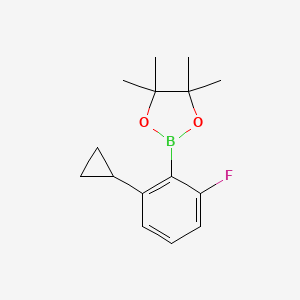
(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(naphthalen-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(naphthalen-1-yl)methanone, also known as FTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
DNA Interaction and Cellular Staining
The compound's structural similarity to known minor groove binders suggests potential applications in DNA interaction studies. For instance, Hoechst 33258, a compound with a piperazine derivative and benzimidazole groups, is renowned for its strong affinity towards the minor groove of double-stranded B-DNA, specifically at AT-rich sequences. This property is utilized in fluorescent DNA staining, valuable for chromosome and nuclear staining in cell biology research, flow cytometry, and analysis of plant chromosomes (Issar & Kakkar, 2013).
Structural Importance in Drug Design
The furan and thiazole rings, integral to the compound's structure, are highlighted for their roles in medicinal chemistry. These heterocycles are essential structural units in bioactive molecules, showcasing the importance of furanyl and thienyl substituents in drugs targeting purine and pyrimidine nucleobases and nucleosides. Such modifications often lead to compounds with optimized antiviral, antitumor, antimycobacterial, and antiparkinsonian activities (Ostrowski, 2022).
Pharmacological Applications
Piperazine derivatives have found broad applications in developing drugs for treating depression, psychosis, anxiety, and more. This six-membered ring is a critical component in various pharmaceuticals, suggesting the compound could serve as a framework for novel drug development. Piperazine's versatility in drug design is underscored by its inclusion in many therapeutic agents, pointing to potential applications in designing central nervous system (CNS) agents, anticancer, cardio-protective agents, antiviral, and anti-inflammatory drugs (Rathi et al., 2016).
Anti-Mycobacterial Activity
Piperazine and its analogues have been extensively researched for their anti-mycobacterial properties. Given the compound's structure, it could be explored for potential effectiveness against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This application is particularly relevant for addressing the global challenge of tuberculosis (TB) and developing safer, selective, and cost-effective treatments (Girase et al., 2020).
Mechanism of Action
Target of Action
For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Mode of Action
The exact nature of this interaction depends on the specific structure of the compound and the target .
Biochemical Pathways
Compounds containing thiazole and imidazole moieties have been found to impact a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
They can be metabolized by the liver and excreted through the kidneys .
Result of Action
Thiazoles and imidazoles have been found to have a wide range of effects, including antimicrobial, antifungal, antiviral, and antineoplastic activities .
properties
IUPAC Name |
[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c27-23(19-8-3-6-17-5-1-2-7-18(17)19)26-12-10-25(11-13-26)15-22-24-20(16-29-22)21-9-4-14-28-21/h1-9,14,16H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGOURDGGJOEFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

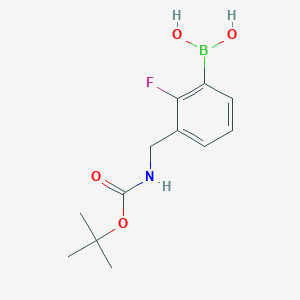
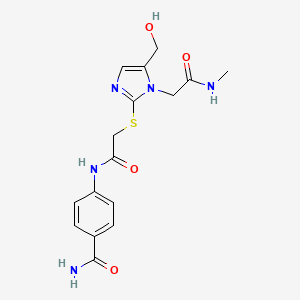
![2-[(4-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-(2-thienylmethyl)-4(3H)-quinazolinimine](/img/structure/B2536879.png)

![1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide](/img/structure/B2536884.png)

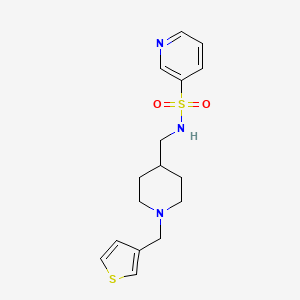
![(1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2536887.png)
![N-methyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2536889.png)


![N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2536895.png)
